An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Iodobenzo[d]isothiazol-3-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Iodobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopic characteristics of 4-Iodobenzo[d]isothiazol-3-amine, a compound of interest in medicinal chemistry and materials science. In the absence of definitive, publicly available experimental spectra for this specific molecule, this document provides a robust framework for its characterization. It includes a detailed experimental protocol for sample preparation and data acquisition, and a thorough analysis of predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to equip researchers with the necessary tools to confidently acquire, interpret, and validate the NMR spectra of 4-Iodobenzo[d]isothiazol-3-amine and related compounds.
Introduction: The Crucial Role of NMR in Structural Elucidation
In the synthesis and development of novel chemical entities, unambiguous structural confirmation is paramount. 4-Iodobenzo[d]isothiazol-3-amine, a heterocyclic compound featuring a fused aromatic system with halogen and amine functionalities, presents a unique electronic environment. NMR spectroscopy serves as the gold standard for elucidating the precise arrangement of atoms within such a molecule.
¹H NMR provides detailed information about the proton environments, including their chemical non-equivalence, relative numbers (through integration), and connectivity (through spin-spin coupling). Concurrently, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, revealing the number of distinct carbon environments. Together, these one-dimensional NMR techniques, often supplemented by two-dimensional methods, offer a complete picture of the molecular architecture.
This guide will delve into the practical and theoretical aspects of obtaining and interpreting the ¹H and ¹³C NMR spectra of 4-Iodobenzo[d]isothiazol-3-amine, providing a predictive analysis grounded in established spectroscopic principles.
Experimental Protocol for NMR Data Acquisition
The following section outlines a standardized procedure for the preparation of an NMR sample of 4-Iodobenzo[d]isothiazol-3-amine and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
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Compound Purity: Ensure the sample of 4-Iodobenzo[d]isothiazol-3-amine is of high purity (ideally >95%), as impurities will complicate spectral analysis. Purification can be achieved through techniques such as recrystallization or column chromatography.
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules, and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-documented.[1] Chloroform-d (CDCl₃) is another option, with its residual proton peak at approximately 7.26 ppm and carbon triplet at 77.16 ppm.[1] The choice of solvent can slightly influence chemical shifts.[2]
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Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
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Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[3] Modern spectrometers can also reference the residual solvent peak.[1]
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Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. This can be aided by gentle vortexing or brief sonication.
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[4]
For ¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for organic molecules.
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Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
For ¹³C NMR:
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Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.[3]
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Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.[3]
-
Acquisition Time: Approximately 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Below is a conceptual workflow for the NMR analysis of 4-Iodobenzo[d]isothiazol-3-amine.
Caption: Structure of 4-Iodobenzo[d]isothiazol-3-amine with atom numbering.
Predicted ¹H NMR Chemical Shifts
The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to H-5, H-6, and H-7. The amino group (-NH₂) protons will likely appear as a broad singlet.
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-NH₂ (Amine Protons): These protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, amine protons often appear in the range of 5.0-8.0 ppm.
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H-6: This proton is situated between two other protons (H-5 and H-7) and is expected to appear as a triplet due to coupling with both neighbors (assuming J₅,₆ ≈ J₆,₇). It is likely to be the most upfield of the aromatic protons, with a predicted chemical shift in the range of 7.0-7.3 ppm .
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H-5: This proton is ortho to the electron-donating H-6 and meta to the electron-withdrawing isothiazole ring system. It will likely appear as a doublet of doublets or a triplet. Its chemical shift is predicted to be in the range of 7.4-7.6 ppm .
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H-7: This proton is adjacent to the electron-withdrawing isothiazole ring and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet and is predicted to be in the range of 7.8-8.1 ppm .
Summary of Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -NH₂ | 5.0 - 8.0 | br s | - |
| H-6 | 7.0 - 7.3 | t | ~7-8 |
| H-5 | 7.4 - 7.6 | dd or t | ~7-8 |
| H-7 | 7.8 - 8.1 | d | ~7-8 |
Predicted ¹³C NMR Chemical Shifts
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule.
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C-4 (Iodo-substituted): The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect. Its chemical shift is predicted to be in the range of 90-100 ppm .
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Aromatic CH Carbons (C-5, C-6, C-7): These carbons typically resonate in the range of 120-135 ppm. [5]The specific shifts will be influenced by the neighboring substituents. C-6 is expected to be the most shielded, while C-7, being adjacent to the heterocyclic ring, will be more deshielded.
-
C-6: Predicted around 122-125 ppm .
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C-5: Predicted around 126-129 ppm .
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C-7: Predicted around 130-133 ppm .
-
-
Quaternary Carbons (C-3a, C-7a): These are the bridgehead carbons of the fused ring system. C-7a, being adjacent to the sulfur atom, is expected at a lower field than C-3a.
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C-3a: Predicted around 120-125 ppm .
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C-7a: Predicted around 150-155 ppm .
-
-
C-3 (Amine-substituted): The carbon bearing the amino group in this heterocyclic system will be significantly deshielded and is predicted to have a chemical shift in the range of 165-170 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) |
|---|---|
| C-4 | 90 - 100 |
| C-3a | 120 - 125 |
| C-6 | 122 - 125 |
| C-5 | 126 - 129 |
| C-7 | 130 - 133 |
| C-7a | 150 - 155 |
| C-3 | 165 - 170 |
Conclusion
References
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Synthetic procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chemcd. (n.d.). 4-iodobenzo[d]isoxazol-3-amine ,1012367-55-3. Retrieved from [Link]
-
LibreTexts. (2023). Nuclear Magnetic Resonance - Spectroscopy. Retrieved from [Link]
-
MDPI. (2022). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
-
SpectraBase. (n.d.). 3-isothiazolecarboxylic acid, 4-amino-, monohydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
-
MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PMC. (n.d.). Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. Retrieved from [Link]
-
PMC. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][6]hiazin-4-One Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2025). Search Results. Retrieved from [Link]
-
DOI. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Retrieved from [Link]
-
Semantic Scholar. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and biological activities of 4-imino-3-arylazo-4H-pyrimido[2,1-b]b[1][6]enzothiazole-2-oles. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. zenodo.org [zenodo.org]
- 5. Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
